Cas no 77214-82-5 (Iron(III) p-toluenesulfonate)

Iron(III) p-toluenesulfonate 化学的及び物理的性質
名前と識別子
-
- Iron(III) 4-methylbenzenesulfonate
- Iron(III) p-toluenesulfonate
- Benzenesulfonicacid, 4-methyl-, iron(3+) salt (9CI)
- Baytron C
- Baytron C-B 40
- Baytron C-B 40High Fe
- Baytron C-B 50
- Baytron C-E
- Ferric p-toluenesulfonate
- Ferrictosylate
- Iron tris(4-toluenesulfonate)
- Iron(3+) tosylate
- Iron(III) tris(toluenesulfonate)
- Tris(toluenesulfonate)iron(III)
- p-Toluenesulfonic acid ferric salt
- Benzenesulfonic acid, 4-methyl-, iron(3+) salt
- p-Tolyenesulfonic acid ferric salt
- Benzenesulfonic acid, 4-methyl-, iron(3+) salt (3:1)
- iron(3+); 4-methylbenzenesulfonate
- Iron (III) tris(4-methylbenzenesulfonate)
- Tris(tosyloxy) iron(III)
- C21H21FeO9S3
- iron (iii) p-toluenesulfonate
- ferric 4-methylbenzenesulfonate
- JOF 2822 5FL
- JOF 4443
- K
- AS-15972
- AKOS015840443
- 77214-82-5
- EC 420-960-8
- MFCD01766290
- SY047664
- DTXSID6072847
- FT-0603753
- F16469
- iron(3+);4-methylbenzenesulfonate
- A839006
- ferric 4-methylbenzenesulfonate;Iron(III) p-toluenesulfonate
- IRON(3+) TRITOSYLATE
- FYMCOOOLDFPFPN-UHFFFAOYSA-K
-
- MDL: MFCD01766290
- インチ: 1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3/p-3
- InChIKey: FYMCOOOLDFPFPN-UHFFFAOYSA-K
- SMILES: [Fe+3].S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)[O-].S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)[O-].S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)[O-]
計算された属性
- 精确分子量: 568.97000
- 同位素质量: 568.97
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 34
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共价键单元数量: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 197
- XLogP3: 何もない
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 赤色またはオレンジ色の固体粉末
- ゆうかいてん: 294-306°C
- Boiling Point: No data available
- フラッシュポイント: No data available
- PSA: 196.74000
- LogP: 5.93720
- Solubility: 水、エタノール、n−ブタノール等に可溶
- じょうきあつ: No data available
Iron(III) p-toluenesulfonate Security Information
- Signal Word:Warning
- 危害声明: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 41
- セキュリティの説明: S24; S26; S39
-
危険物標識:
- 储存条件:Store at room temperature
- Risk Phrases:R41
Iron(III) p-toluenesulfonate 税関データ
- 税関データ:
中国税関コード:
2917399090概要:
2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Iron(III) p-toluenesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A5203412-25G |
Iron(III) p-toluenesulfonate |
77214-82-5 | 98% | 25g |
RMB 49.60 | 2025-02-20 | |
Cooke Chemical | A5203412-250g |
Iron(III) p-toluenesulfonate |
77214-82-5 | 98% | 250g |
RMB 663.20 | 2025-02-20 | |
abcr | AB336808-25 g |
Iron(III) p-toluenesulfonate, 95%; . |
77214-82-5 | 95% | 25 g |
€75.90 | 2023-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085295-100g |
Iron(III) 4-methylbenzenesulfonate |
77214-82-5 | 98% | 100g |
¥151.00 | 2024-07-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I844223-5g |
Iron(III) 4-methylbenzenesulfonate |
77214-82-5 | 98% | 5g |
¥52.00 | 2022-01-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I189206-25g |
Iron(III) p-toluenesulfonate |
77214-82-5 | 98% | 25g |
¥44.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | II341-25g |
Iron(III) p-toluenesulfonate |
77214-82-5 | 98% | 25g |
¥67.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I189206-100g |
Iron(III) p-toluenesulfonate |
77214-82-5 | 98% | 100g |
¥133.90 | 2023-09-02 | |
eNovation Chemicals LLC | D954205-500g |
Iron(III) p-toluenesulfonate |
77214-82-5 | 95%+ | 500g |
$120 | 2024-06-07 | |
abcr | AB336808-250 g |
Iron(III) p-toluenesulfonate, 95%; . |
77214-82-5 | 95% | 250g |
€350.60 | 2022-06-02 |
Iron(III) p-toluenesulfonate 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Iron(III) p-toluenesulfonateに関する追加情報
Iron(III) p-toluenesulfonate (CAS No. 77214-82-5)
Iron(III) p-toluenesulfonate, also known as ferric p-toluenesulfonate, is a chemical compound with the CAS registry number 77214-82-5. This compound is a sulfonate salt of iron(III), specifically derived from p-toluenesulfonic acid. It is widely recognized in the field of chemistry for its unique properties and applications in various industries. The compound is notable for its stability, solubility, and reactivity, making it a valuable material in research and industrial settings.
The molecular structure of Iron(III) p-toluenesulfonate consists of a central iron atom in the +3 oxidation state, coordinated by four sulfonate groups derived from p-toluenesulfonic acid. This arrangement imparts the compound with a high degree of symmetry and stability. Recent studies have highlighted the potential of this compound in catalytic applications, particularly in the oxidation of organic substrates. For instance, researchers have demonstrated its effectiveness as a catalyst in the epoxidation of alkenes under mild conditions, showcasing its versatility in organic synthesis.
In terms of physical properties, Iron(III) p-toluenesulfonate is typically a bright yellow crystalline solid with a high melting point. Its solubility in polar solvents such as water and methanol is relatively high, which facilitates its use in solution-based reactions. The compound is also thermally stable up to 300°C, making it suitable for high-temperature applications. Recent advancements in materials science have explored the use of this compound as a precursor for the synthesis of iron-based nanoparticles, which hold promise for applications in magnetic storage and drug delivery systems.
The synthesis of Iron(III) p-toluenesulfonate involves the reaction of ferric chloride with p-toluenesulfonic acid in an aqueous medium, followed by isolation and purification. This process ensures the formation of a pure product with well-defined properties. The compound's ability to act as a Lewis acid has been leveraged in various catalytic cycles, including Friedel-Crafts alkylation and acylation reactions. Recent studies have further explored its role as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it has shown remarkable efficiency compared to traditional catalysts.
In environmental chemistry, Iron(III) p-toluenesulfonate has been investigated for its potential in water treatment applications. Its ability to precipitate heavy metals and remove organic pollutants from aqueous solutions makes it a promising candidate for remediation technologies. Researchers have reported successful removal of arsenic and lead ions from contaminated water using this compound as an adsorbent material. These findings underscore its importance in addressing environmental challenges through innovative chemical solutions.
The application of Iron(III) p-toluenesulfonate extends into the pharmaceutical industry as well. Its role as an intermediate in drug synthesis has been documented in several recent studies. For example, it has been used as a catalyst in the synthesis of bioactive compounds, including anti-inflammatory agents and anticancer drugs. The compound's ability to facilitate selective transformations under mild conditions makes it an attractive option for medicinal chemists seeking efficient synthetic routes.
In conclusion, Iron(III) p-toluenesulfonate (CAS No. 77214-82-5) is a multifaceted chemical compound with diverse applications across various fields. Its unique properties, including stability, reactivity, and solubility, make it an invaluable tool in research and industry. As demonstrated by recent advancements, this compound continues to find new uses in catalysis, materials science, environmental remediation, and pharmaceuticals. With ongoing research exploring its potential further, Iron(III) p-toluenesulfonate is poised to play an even more significant role in shaping future technological innovations.
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